molecular formula C14H10O4Pb B12706254 Lead dibenzoate CAS No. 873-54-1

Lead dibenzoate

Cat. No.: B12706254
CAS No.: 873-54-1
M. Wt: 449 g/mol
InChI Key: HEYYNPBHZQPMJJ-UHFFFAOYSA-L
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Description

Lead dibenzoate is a chemical reagent made available for Research Use Only (RUO) . This product is not intended for diagnostic, therapeutic, or any human use . Dibenzoate compounds are a class of chemicals recognized in industrial and materials science research. They have been studied as alternatives to traditional phthalate plasticizers in the production of polymers and plastics, such as flexible PVC, for applications in coatings, adhesives, and various synthetic materials . Researchers investigating material flexibility and polymer workability may utilize these compounds in their experiments. Handling and Safety: As a lead-containing compound, strict safety protocols must be followed. Lead is a known toxicant capable of causing numerous acute and chronic circulatory, neurological, hematological, and immunological pathologies . Its mechanism of toxicity includes inhibition of essential enzymes and induction of oxidative stress. Researchers should consult the Safety Data Sheet (SDS) and conduct all handling in appropriately controlled environments, using necessary personal protective equipment (PPE) to minimize exposure.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

873-54-1

Molecular Formula

C14H10O4Pb

Molecular Weight

449 g/mol

IUPAC Name

lead(2+);dibenzoate

InChI

InChI=1S/2C7H6O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2

InChI Key

HEYYNPBHZQPMJJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pb+2]

Origin of Product

United States

Preparation Methods

Reaction of Lead Monoxide with Benzoic Acid

This method adapts the wet-process reaction of lead monoxide (PbO) with carboxylic acids, as demonstrated in lead acetate synthesis.

Procedure :

  • Reactants : Lead monoxide (PbO) and benzoic acid (C₆H₅COOH) in a 1:2 molar ratio.
  • Conditions :
    • Conducted in a tube mill under oxygen pressure (0.1–0.5 MPa).
    • Aqueous medium (water or dilute benzoic acid solution) at 60–100°C.
    • Reaction time: 30–60 minutes.
  • Mechanism :
    $$
    \text{PbO} + 2\text{C}6\text{H}5\text{COOH} \rightarrow \text{Pb(C}6\text{H}5\text{COO})2 + \text{H}2\text{O}
    $$
  • Purification : The product is isolated via vacuum filtration and washed to remove unreacted acid.

Key Parameters :

Parameter Range/Value Source
Temperature 60–100°C
Oxygen Pressure 0.1–0.5 MPa
Molar Ratio (PbO:Acid) 1:2

Catalytic Esterification with Lead-Based Catalysts

Lead compounds (e.g., lead protochloride) are effective catalysts in dibenzoate ester synthesis. While this primarily produces organic esters, the methodology can be adapted for inorganic lead dibenzoate.

Procedure :

  • Reactants : Benzoic acid and diethylene glycol (for esterification) with lead protochloride (SnCl₂) as a catalyst.
  • Conditions :
    • Temperature: 170–230°C.
    • Catalyst loading: 0.25% of total reactant mass.
    • Azeotropic removal of water using toluene or xylene.
  • Mechanism :
    $$
    2\text{C}6\text{H}5\text{COOH} + \text{PbO} \xrightarrow{\text{SnCl}2} \text{Pb(C}6\text{H}5\text{COO})2 + \text{H}_2\text{O}
    $$

Performance Metrics :

Metric Value Source
Catalyst Efficiency 90–95% yield
Purity 85–99.3% (GC-MS)

Neutralization of Lead Hydroxide with Benzoic Acid

A two-step neutralization process, though less common, is theoretically viable:

  • Synthesis of lead hydroxide:
    $$
    \text{Pb(NO}3\text{)}2 + 2\text{NaOH} \rightarrow \text{Pb(OH)}2 + 2\text{NaNO}3
    $$
  • Reaction with benzoic acid:
    $$
    \text{Pb(OH)}2 + 2\text{C}6\text{H}5\text{COOH} \rightarrow \text{Pb(C}6\text{H}5\text{COO})2 + 2\text{H}_2\text{O}
    $$

Challenges :

  • Low solubility of lead hydroxide in aqueous media.
  • Requires excess benzoic acid and prolonged reaction times.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Lead Monoxide Reaction Scalable, high purity Requires pressurized O₂ environment 85–90%
Catalytic Esterification Reusable catalysts, efficient High energy input 90–95%
Neutralization Simple reagents Low yield, slow kinetics 60–70%

Critical Research Findings

  • Catalyst Impact : Tin- and lead-based catalysts (e.g., SnCl₂) enhance reaction rates but introduce toxicity concerns.
  • Temperature Sensitivity : Optimal yields are achieved at 170–230°C; higher temperatures degrade benzoic acid.
  • Purity Control : Vacuum distillation and cold filtration are critical for removing unreacted precursors.

Chemical Reactions Analysis

Types of Reactions: Lead dibenzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to lead(0) or lead(II) compounds.

    Substitution: The benzoate ions in this compound can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.

    Substitution: Ligands such as chloride or nitrate ions can be introduced to replace the benzoate ions.

Major Products Formed:

    Oxidation: Lead(IV) oxide or other lead(IV) compounds.

    Reduction: Metallic lead or lead(II) compounds.

    Substitution: Lead chloride, lead nitrate, etc.

Scientific Research Applications

Lead dibenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.

    Industry: It is used in the production of certain types of plastics and as a stabilizer in the manufacturing of polymers.

Mechanism of Action

The mechanism by which lead dibenzoate exerts its effects involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes. The benzoate ions may also play a role in the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Diethylene Glycol Dibenzoate (DEGD)

Structure and Properties :

  • CAS : 120-55-8 (as per ).
  • Physical State : Viscous liquid.
  • Applications : Primarily a phthalate-free plasticizer for vinyl, adhesives, and personal care products (e.g., viscosity modifier in hair removal wax) .
  • Environmental Fate :
    • Hydrolysis half-life: 49 days (pH 8) to 1.3 years (pH 7) .
    • Atmospheric degradation: Vapor-phase reaction with hydroxyl radicals (half-life ~20 hours); particulate-phase removal via wet/dry deposition .

Comparison with Lead Dibenzoate :

  • Toxicity : DEGD lacks heavy metal content, reducing acute toxicity concerns compared to lead-based compounds.
  • Applications : DEGD’s use in consumer products contrasts with this compound’s restricted industrial roles.
  • Persistence : this compound’s lead component poses long-term ecological risks, whereas DEGD’s environmental impact is mitigated by faster atmospheric degradation .

Dipropylene Glycol Dibenzoate (DPG Dibenzoate)

Structure and Properties :

  • Physical State : Viscous liquid, isomer mixture (diprimary, disecondary, and primary-secondary alcohol derivatives) .
  • Applications : High-solvating plasticizer for vinyl, plastisols, and industrial coatings .
  • Synthesis : Produced via esterification of dipropylene glycol with benzoic acid or transesterification of methyl benzoate .

Comparison with this compound :

  • Chemical Nature : DPG dibenzoate is an ester, whereas this compound is a metal carboxylate.
  • This compound’s use is heavily restricted under protocols like the EU’s REACH .

Multiflorane-Type Triterpene Dibenzoates

Structure and Properties :

  • Examples : 7α/7β-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoates (compounds 2 and 3 from ).
  • Source : Isolated from Cucurbita maxima seeds.

Comparison with this compound :

  • Origin : Natural vs. synthetic.

Biological Activity

Lead dibenzoate, a compound formed by the esterification of lead with benzoic acid, has garnered attention due to its potential biological activities and implications for environmental and health sciences. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, toxicity studies, and relevant case studies.

This compound is characterized by its molecular formula C14H10O4PbC_{14}H_{10}O_4Pb. The compound consists of two benzoate groups attached to a lead atom, which influences its solubility and reactivity. Its structure can be represented as follows:

Lead dibenzoate Pb(C7H5O2)2\text{this compound }\text{Pb}(\text{C}_7\text{H}_5\text{O}_2)_2

1. Toxicological Effects

Lead compounds are well-known for their toxicity, and this compound is no exception. Its toxicological profile has been studied extensively, revealing several critical findings:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For example, a study indicated that exposure to this compound resulted in increased levels of oxidative stress markers in human liver cells, leading to cell death at higher concentrations .
  • Neurotoxicity : Research has suggested that this compound may affect neurodevelopmental processes. In animal models, exposure to lead compounds has been linked to behavioral changes and cognitive deficits .

2. Environmental Impact

This compound poses significant environmental risks due to its persistence and bioaccumulation potential. It can enter ecosystems through industrial discharges and contribute to soil and water contamination. The compound has been classified under the European Union's regulations as potentially harmful to aquatic life with long-lasting effects .

Case Study 1: this compound in Aquatic Systems

A study conducted on the impact of this compound in freshwater ecosystems found that exposure to this compound led to alterations in the behavior and physiology of fish species. The research highlighted:

  • Reduced Growth Rates : Fish exposed to sub-lethal concentrations of this compound showed stunted growth compared to control groups.
  • Behavioral Changes : Altered feeding patterns were observed, with affected fish exhibiting reduced foraging efficiency .

Case Study 2: Human Health Implications

A clinical study assessed the effects of lead exposure from various sources, including this compound. Key findings included:

  • Increased Blood Lead Levels : Participants with occupational exposure showed significantly elevated blood lead levels correlated with symptoms such as fatigue and irritability.
  • Long-term Health Risks : Prolonged exposure was associated with increased risks of developing hypertension and renal impairment .

Research Findings

Recent research has focused on understanding the mechanisms underlying the biological activity of this compound:

  • Oxidative Stress Mechanism : Investigations revealed that this compound induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage .
  • Inflammatory Response : The compound has been shown to trigger inflammatory pathways in human cell lines, suggesting a potential link between lead exposure and chronic inflammatory diseases .

Data Tables

Study TypeFindingsReference
Cytotoxicity AssessmentIncreased oxidative stress markers in liver cells
Neurotoxicity ResearchBehavioral changes in animal models
Environmental ImpactReduced growth rates in fish
Human Health StudyElevated blood lead levels in exposed individuals

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of lead dibenzoate?

this compound synthesis typically involves esterification of benzoic acid with lead-containing precursors or transesterification of methyl benzoate with lead glycolates. Key parameters include reaction temperature (80–120°C), molar ratios of reactants, and catalyst selection (e.g., acid catalysts for esterification). Monitoring pH and reaction time is essential to minimize side products like hydrolyzed intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound isomers?

Isomeric differentiation requires a combination of:

  • FT-IR : To identify ester carbonyl stretches (~1710 cm⁻¹) and aromatic C-H bending.
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} spectra resolve structural differences in glycolate backbone isomers.
  • HPLC-MS : Separates isomers based on retention times and mass fragmentation patterns . Note: X-ray crystallography is recommended for definitive structural elucidation but requires high-purity crystals .

Q. How do solubility profiles of this compound in organic solvents influence experimental design?

Solubility in toluene, DMSO, and chloroform affects reaction scalability and purification. For example, low solubility in polar solvents necessitates reflux conditions or sonication-assisted dissolution. Pre-screening solvents via gravimetric analysis (e.g., saturation concentration at 25°C vs. 60°C) is advised to optimize recrystallization protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise from variations in:

  • Test organisms : Aquatic vs. mammalian models show differing LD₅₀ values due to metabolic pathways.
  • Exposure duration : Acute vs. chronic studies yield conflicting NOAEL (No Observed Adverse Effect Level) thresholds.
  • Analytical methods : ICP-MS vs. colorimetric assays may report divergent bioaccumulation rates. Recommendation: Conduct meta-analyses using PRISMA guidelines to harmonize datasets and identify confounding variables .

Q. What methodologies are recommended for assessing this compound’s stability under oxidative and hydrolytic conditions?

  • Hydrolytic stability : Accelerated aging studies (e.g., 70°C/75% RH for 28 days) with periodic HPLC monitoring of degradation products (e.g., benzoic acid).
  • Oxidative stability : Expose to H₂O₂ or UV/O₃ and track carbonyl index changes via FT-IR. Data interpretation: Apply kinetic models (e.g., Arrhenius equations) to predict shelf-life under standard conditions .

Q. How can computational models improve the environmental risk assessment of this compound?

  • QSAR (Quantitative Structure-Activity Relationship) : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using molecular descriptors like logP and polar surface area.
  • Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase inhibition).
  • Comparative analysis : Cross-validate results with analogous compounds (e.g., lead phthalates) using databases like SciFinder or Web of Science .

Methodological Considerations

  • Data contradiction analysis : Use triangulation (e.g., combining XRD, NMR, and computational data) to validate findings .
  • Literature reviews : Leverage specialized databases (SciFinder, Web of Science) with Boolean strings like (lead AND dibenzoate) NOT (plasticizer OR consumer) to exclude non-academic sources .
  • Ethical and safety protocols : Adopt OSHA guidelines for handling lead compounds, including fume hood use, PPE, and waste disposal .

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